CD33 splicing modulator 1 hydrochloride
Description
Fundamental Roles of CD33 Isoforms in Myeloid Biology
CD33, also known as Siglec-3, is a transmembrane receptor primarily expressed on the surface of myeloid lineage cells, including monocytes, macrophages, and microglia in the brain. nih.govkarger.comyoutube.com It is a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family, which is involved in regulating immune responses. youtube.comuky.edu The CD33 gene produces multiple protein variants, or isoforms, through a process called alternative splicing. The two most studied isoforms are a full-length form (CD33FL, or CD33M) and a shorter isoform that lacks exon 2 (D2-CD33, CD33ΔE2, or CD33m). nih.govnih.govoup.com
The structural difference between these two isoforms is critical to their function. Exon 2 of the CD33 gene encodes the V-set immunoglobulin-like (IgV) domain, which is responsible for binding to sialic acid ligands on other cells. oup.comtandfonline.com The full-length CD33 isoform contains this domain and functions as an inhibitory receptor. karger.comoup.com When activated, its intracellular immunoreceptor tyrosine-based inhibition motifs (ITIMs) recruit phosphatases that dampen downstream signaling, leading to the suppression of immune cell functions like phagocytosis. karger.com
In contrast, the D2-CD33 isoform lacks the sialic acid-binding IgV domain. nih.govoup.com Its precise function has been a subject of intense investigation. Some studies suggest that D2-CD33 is not simply a loss-of-function variant but may represent a gain-of-function isoform that enhances phagocytosis in microglia. nih.gov This functional opposition between the two isoforms is central to their roles in health and disease. In the context of Alzheimer's disease, genetic variants that increase the proportion of the D2-CD33 isoform are associated with a reduced risk of developing the disease, suggesting that shifting the balance from the inhibitory full-length form to the shorter form is protective. karger.comuky.edunih.gov In acute myeloid leukemia (AML), the expression of CD33 on leukemic blasts makes it a therapeutic target; however, the presence of the D2-CD33 isoform, which lacks the binding site for certain antibody-drug conjugates like gemtuzumab ozogamicin, can influence treatment efficacy. tandfonline.comnih.govfredhutch.org
Table 1: Comparison of Major CD33 Isoforms This table summarizes the key characteristics and functional differences between the full-length (CD33FL) and exon 2-skipped (D2-CD33) isoforms of the CD33 protein.
| Feature | Full-Length CD33 (CD33FL / CD33M) | D2-CD33 (CD33ΔE2 / CD33m) |
|---|---|---|
| Structure | Contains both V-set and C2-set Ig domains. nih.govtandfonline.com | Lacks the V-set Ig domain encoded by exon 2. nih.govoup.comtandfonline.com |
| Ligand Binding | Binds to sialic acids via the V-set Ig domain. oup.com | Lacks the primary sialic acid-binding domain. uky.eduoup.com |
| Function in Myeloid Cells | Acts as an inhibitory receptor; suppresses phagocytosis and immune cell activation. karger.com | Function is debated; evidence suggests a potential gain-of-function role that enhances phagocytosis. nih.gov |
| Role in Alzheimer's Disease | Higher expression is associated with increased disease risk. karger.com | Increased expression (relative to CD33FL) is associated with reduced disease risk. karger.comuky.edu |
| Relevance in AML Therapy | Primary target of antibody-drug conjugates like gemtuzumab ozogamicin. tandfonline.comnih.gov | Lacks the epitope for gemtuzumab ozogamicin, potentially contributing to treatment resistance. tandfonline.comfredhutch.org |
Mechanisms of Pre-mRNA Splicing Regulation and Dysregulation in Disease
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression. nih.gov After a gene is transcribed into pre-mRNA, this precursor molecule contains both protein-coding regions (exons) and non-coding intervening sequences (introns). Splicing is the process that precisely removes these introns and joins the exons together to create a mature messenger RNA (mRNA) that can be translated into a protein. mdpi.com This intricate task is carried out by the spliceosome, a large and dynamic molecular machine composed of small nuclear ribonucleoproteins (snRNPs) and numerous auxiliary proteins. nih.govnih.gov
The regulation of splicing is highly complex, allowing for a single gene to produce multiple different protein isoforms through "alternative splicing". nih.govnih.gov This regulation is controlled by the interplay between cis-acting regulatory sequences within the pre-mRNA itself and trans-acting protein factors that bind to them. nih.govimrpress.com These sequences include exonic and intronic splicing enhancers (ESEs and ISEs), which promote exon inclusion, and exonic and intronic splicing silencers (ESSs and ISSs), which cause exons to be skipped. nih.govnih.gov A diverse group of RNA-binding proteins, such as serine/arginine-rich (SR) proteins and heterogeneous nuclear ribonucleoproteins (hnRNPs), recognize these sites and guide the spliceosome's assembly. mdpi.commdpi.com
Dysregulation of this tightly controlled process is a hallmark of many human diseases, including cancer. imrpress.comnih.gov In hematologic malignancies like acute myeloid leukemia (AML), aberrant splicing is a common feature. nih.govpnas.orgupenn.edu This dysregulation can arise from mutations in the genes that encode core components of the splicing machinery, such as SF3B1, SRSF2, and U2AF1. nih.gov It can also result from changes in the expression or activity of the regulatory splicing factors. nih.govnih.gov These errors can lead to the production of oncogenic protein isoforms that may, for example, increase cell proliferation, inhibit apoptosis, or confer resistance to therapy, thereby contributing directly to the initiation and progression of the cancer. nih.govnih.gov Studies have shown that alternative splicing is a significant mechanism of gene disruption in AML, often occurring independently of classic gene mutations. pnas.orgupenn.eduuco.edu
Strategic Rationale for Investigating CD33 Splicing Modulation by Small Molecules in Pre-clinical Settings
The rationale for developing small molecules to modulate CD33 splicing is firmly rooted in human genetic discoveries. Genome-wide association studies (GWAS) have repeatedly identified a single nucleotide polymorphism (SNP), rs12459419, in the CD33 gene that is strongly associated with a reduced risk for late-onset Alzheimer's disease. karger.comnih.govnih.govresearchgate.net Mechanistic studies revealed that the protective version of this SNP promotes the skipping of exon 2 during pre-mRNA splicing. nih.govnih.gov This leads to an increased production of the shorter D2-CD33 isoform at the expense of the full-length, inhibitory CD33FL isoform. karger.comuky.edu
This genetic finding provides a clear therapeutic hypothesis: pharmacologically forcing the skipping of CD33 exon 2 could mimic the protective effect of the genetic variant and offer a new way to treat or prevent neurodegenerative disease. nih.govcurealz.org The viability of using small molecules to modify splicing is supported by the clinical success of drugs like Risdiplam (B610492), an orally available splicing modulator that corrects a splicing defect in the SMN2 gene to treat spinal muscular atrophy. nih.govanr.fr
Based on this strategy, researchers have initiated pre-clinical programs to discover small molecules that can modulate CD33 splicing. Using a phenotypic screen designed to detect the exclusion of CD33 exon 2, a series of compounds was identified. nih.govnih.gov One of these, referred to as "Compound 1" (the parent compound of CD33 splicing modulator 1 hydrochloride), was found to effectively enhance the skipping of exon 2. nih.govdrughunter.commedchemexpress.com Further studies in myeloid cell lines confirmed that treatment with this compound led to a dose-dependent reduction in the amount of full-length CD33 protein on the cell surface, demonstrating that a small molecule can successfully phenocopy the disease-protective genetic variant. nih.govnih.gov These findings provide a crucial proof-of-concept and a starting point for developing a new class of therapeutics that target the underlying biology of neuroimmune function. nih.govnih.gov
Table 2: Pre-clinical Research Findings for CD33 Splicing Modulator 1 (Compound 1) This table presents key in vitro activity data for Compound 1, a phenotypically identified small-molecule modulator of CD33 pre-mRNA splicing.
| Assay | Finding | EC₅₀ Value | Source |
|---|---|---|---|
| HTS Splicing Screen | Enhancement of CD33 exon 2 skipping in a reporter cell line. | 7.8 µM | nih.gov |
| THP-1 Myeloid Cell Imaging | Reduction of cell surface full-length CD33 protein. | 2.0 µM | nih.gov |
| Targeted RNA-Seq | Confirmed increase in exon 2 skipping in cellular mRNA pools. | Not Applicable | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H26ClFN6O |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
3-fluoro-4-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methyl-2-pyridinyl)-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H25FN6O.ClH/c1-16-12-29-24-21(14-30-31(24)15-16)20-8-7-18(11-22(20)26)25(33)32(19-6-4-9-27-13-19)23-17(2)5-3-10-28-23;/h3,5,7-8,10-12,14-15,19,27H,4,6,9,13H2,1-2H3;1H/t19-;/m1./s1 |
InChI Key |
PWORZWDKPPZPIN-FSRHSHDFSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
Canonical SMILES |
CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
Origin of Product |
United States |
Discovery and Early Pre Clinical Characterization of Cd33 Splicing Modulator 1 Hydrochloride
High-Throughput Phenotypic Screening Campaigns for CD33 Splicing Modulators
The identification of CD33 splicing modulator 1 hydrochloride originated from a comprehensive high-throughput phenotypic screening (HTS) campaign. nih.gov This campaign was designed to identify small molecules that could mimic the protective effects of a specific genetic variant (SNP rs3865444A) in the CD33 gene, which is associated with a reduced risk of late-onset Alzheimer's disease. nih.govacs.org This protective effect is attributed to the alternative splicing of the CD33 pre-mRNA, leading to the exclusion of exon 2. nih.govacs.org
To achieve this, a novel reporter-gene-based phenotypic assay was developed. nih.gov This assay utilized K562 cells that were genome-edited using CRISPR/Cas9 technology to incorporate a NanoLuc luciferase reporter system at the endogenous CD33 locus. nih.gov The design was such that the functional NanoLuc protein would only be produced when alternative splicing resulted in the exclusion of exon 2 from the processed CD33 transcript. nih.gov An increase in luminescence would, therefore, directly correlate with the desired splicing modulation event. nih.gov
The full Pfizer screening library, comprising approximately 3.1 million small molecules, was screened using this assay. nih.gov The initial HTS campaign identified 28,700 compounds that produced a luciferase signal greater than three standard deviations from the baseline, representing a hit rate of 0.92%. nih.gov Further analysis of these hits led to the identification of a significant cluster of 231 structurally related small molecules that all demonstrated the ability to induce the exclusion of exon 2 in the CD33 pre-mRNA splicing process, with EC50 values below 10 μM. nih.gov
Interestingly, this cluster of compounds was originally synthesized as PCSK9 protein translational stallers. nih.gov While there is no significant overlap between CD33 splicing and PCSK9 activity, this background suggested an inherent propensity of these molecules to bind to RNA. nih.gov From this cluster, "compound 1," the parent compound of this compound, was selected for further characterization based on its promising activity in the primary screen. nih.gov
Interactive Data Table: High-Throughput Screening Funnel for CD33 Splicing Modulators
| Screening Stage | Number of Compounds | Key Selection Criteria |
|---|---|---|
| Initial Library | ~3.1 million | Structurally diverse small molecules |
| Primary HTS Hits | 28,700 | Luciferase signal >3 standard deviations from baseline |
| Active Clusters | 5 | Structurally related compounds with discernible structure-activity relationships |
| Primary Cluster of Interest | 1 (231 compounds) | Similar structures, EC50 < 10 μM for exon 2 exclusion |
| Potent Compounds | 13 | EC50 < 1 μM |
| Lead Compound for Characterization | Compound 1 | Representative of the active series |
Synthetic Methodologies for this compound Development (Focus on pathway, not basic properties)
The synthetic pathway for "compound 1," the free base of this compound, has been described. The synthesis is a multi-step process that involves the construction of a core pyrrolidine (B122466) scaffold followed by the addition of key aromatic and heterocyclic moieties. While the project leading to this compound was terminated before an extensive structure-activity relationship (SAR) campaign could be undertaken, the initial synthesis provided the necessary material for early-stage characterization. nih.gov The formation of the hydrochloride salt is a standard final step in the preparation of such compounds for pharmaceutical development, typically achieved by treating a solution of the free base with hydrochloric acid.
The development of these compounds originated from a program targeting PCSK9 translation, which informed the initial synthetic strategies. The core structure of the active cluster of 231 compounds, including compound 1, shares a common chemical scaffold that was the focus of the synthetic efforts. nih.gov
Initial In Vitro Functional Assays for this compound Activity
Following its identification in the high-throughput screen, "compound 1" underwent a series of in vitro functional assays to confirm its activity and elucidate its mechanism of action. nih.gov
The primary functional consequence of promoting the exclusion of exon 2 during CD33 pre-mRNA splicing is a reduction in the full-length CD33 protein (CD33M) on the cell surface. nih.gov The V-set Ig domain of the CD33 protein, which is encoded by exon 2, is the target for detection by specific antibodies. nih.gov
To assess this, differentiated THP-1 myeloid cells were treated with compound 1. nih.gov A concentration-dependent reduction in the cell surface expression of the V-set Ig domain of the CD33 protein was observed. nih.gov This was quantified using an imaging assay that measured the loss of antibody-detected CD33 protein. nih.gov The results of this assay demonstrated that compound 1 had an EC50 of 2.0 μM for the reduction of cell surface CD33 protein. nih.gov
Furthermore, targeted RNA-sequencing was performed on cells treated with compound 1. acs.org This analysis confirmed that the compound increases the skipping of exon 2 in the cellular mRNA pool, providing direct evidence of its on-target splicing modulation activity. acs.org
A counterscreen was also performed to ensure that the observed effects were not due to non-specific mechanisms. nih.gov The analysis of the relationship between CD33 splicing activity and PCSK9 activity for the 231 compounds in the active cluster showed no significant correlation, suggesting that the splicing modulation was a distinct mechanism. nih.gov
Interactive Data Table: In Vitro Activity of Compound 1
| Assay Type | Cell Line | Measurement | Result (EC50/IC50) |
|---|---|---|---|
| CD33 Splicing Reporter Assay | K562 | NanoLuc Luminescence | 7.8 μM |
| Cell Surface CD33M Reduction | THP-1 | V-set Ig Domain Detection | 2.0 μM |
| PCSK9 Translational Stalling | AlphaLISA | PCSK9 Protein Levels | 1.7 μM |
Molecular and Cellular Mechanisms of Action of Cd33 Splicing Modulator 1 Hydrochloride
Direct and Indirect Molecular Targets of CD33 Splicing Modulator 1 Hydrochloride within the Splicing Machinery
This compound acts as a modulator of pre-mRNA splicing, specifically targeting the CD33 gene. nih.govnih.gov While the precise direct molecular target within the complex splicing machinery is still under investigation, the mechanism is thought to involve the modulation of splicing factor recognition at the exon 2 splice junction. nih.gov This interaction appears to act as a chemomimetic of naturally occurring genetic variants, such as the rs12459419T allele, which are associated with increased exon 2 skipping. nih.gov The compound's effect is observed even in the presence of this protective allele, suggesting it enhances the natural splicing regulatory mechanisms. nih.gov
The broader molecular machinery involved includes various RNA-binding proteins (RBPs) that regulate the alternative splicing of CD33 exon 2. mdpi.com Recent studies have identified the HNRNPA family of proteins, specifically HNRNPA1, HNRNPA2B1, and HNRNPA3, as repressors of exon 2 inclusion. mdpi.com These proteins act in a redundant manner to influence the splicing outcome. mdpi.com It is plausible that this compound indirectly influences the activity or binding affinity of these or other yet-to-be-identified splicing factors to the CD33 pre-mRNA. Further research has also pointed to the existence of an Exonic Splicing Enhancer (ESE) at the end of exon 2 that is crucial for its inclusion, presenting another potential, indirect target for modulation. keystonesymposia.org
Mechanistic Elucidation of CD33 Isoform-Specific Splicing Modulation by this compound (e.g., Exon 2 skipping)
This compound specifically promotes the exclusion, or "skipping," of exon 2 in the CD33 pre-mRNA. medchemexpress.commedchemexpress.commedchemexpress.com This targeted modulation leads to an increased production of a shorter CD33 isoform, known as CD33m, which lacks the V-set immunoglobulin (Ig) domain. nih.govnih.gov The full-length protein, CD33M, is encoded by the mRNA that includes exon 2. nih.gov
The functional consequence of this exon skipping is a reduction in the amount of full-length CD33 protein expressed on the cell surface. nih.govnih.gov This has been demonstrated in differentiated THP-1 myeloid cells, where treatment with the compound led to a concentration-dependent decrease in the detection of the V-set Ig domain of the CD33 protein. nih.gov Targeted RNA sequencing has confirmed that this reduction in the full-length protein is a direct result of increased exon 2 skipping in the cellular mRNA pool. nih.gov
It is important to note that other splice variants of CD33 exist, such as those with an alternative exon 7 that results in a truncated intracellular domain (CD33E7a and CD33ΔE2,E7a). nih.gov However, the primary and well-characterized mechanism of this compound is its specific enhancement of exon 2 skipping. nih.govnih.gov
Global Transcriptomic and Proteomic Signatures Induced by this compound
While comprehensive global transcriptomic and proteomic studies on this compound are not extensively detailed in the public domain, the immediate and direct effect is on the transcriptome related to the CD33 gene. Targeted RNA sequencing has definitively shown an increase in the proportion of CD33 mRNA transcripts lacking exon 2. nih.gov
On a proteomic level, the most significant and intended change is the shift in the ratio of CD33 isoforms. Treatment with the modulator leads to a decrease in the full-length CD33M protein and a corresponding increase in the CD33m isoform. nih.gov This was confirmed through functional assays in differentiated THP-1 cells, which showed a reduction in cell surface CD33 protein expression. nih.gov For instance, one study reported that the compound induced a 43% reduction in CD33 cell surface expression at its maximal response. nih.gov
Importantly, studies have shown that the compound does not affect the cell surface expression of other proteins, such as the sentinel protein CD11c, nor does it exhibit general cytotoxicity at effective concentrations. nih.gov This suggests a specific effect on CD33 splicing rather than a broad, non-specific impact on cellular transcription or translation. nih.gov
Impact of this compound on Myeloid Cell Lineage Differentiation and Function
This compound exerts its influence on myeloid cell function primarily by altering the balance of CD33 isoforms. nih.govnih.gov CD33, also known as Siglec-3, is a key regulatory receptor expressed on cells of the myeloid lineage, including monocytes and microglia. nih.govmedchemexpress.com The full-length CD33M isoform is known to have an inhibitory effect on myeloid cell functions. mdpi.com
By increasing the skipping of exon 2, the modulator reduces the expression of the inhibitory CD33M isoform. nih.govnih.gov The resulting shorter CD33m isoform lacks the ligand-binding V-set domain and is associated with enhanced phagocytic activity. mdpi.com Therefore, treatment with this compound is expected to lead to an increase in the phagocytic capacity of myeloid cells.
Studies using the human monocytic cell line THP-1, differentiated into a myeloid-like state, have demonstrated the functional consequences of treatment with this modulator. The compound was shown to reduce the levels of the full-length CD33M protein on the cell surface, which is a prerequisite for alleviating its inhibitory effects. nih.gov This modulation of a key regulatory receptor suggests a significant impact on the functional capabilities of myeloid cells, shifting them towards a more active state.
Table 1: Effects of CD33 Splicing Modulator 1 on Myeloid Cells
| Cell Line | Effect | Measurement | EC₅₀ |
|---|---|---|---|
| K562 Reporter Cells | Increased CD33 Exon 2 Skipping | Luciferase Assay | 7.8 µM |
Immunomodulatory Effects of this compound on Microglial and Macrophage Phenotypes
The immunomodulatory effects of this compound are centered on its ability to alter the function of microglia and macrophages by modulating CD33 splicing. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com CD33 is a well-established regulator of microglial activity. nih.govnih.gov The full-length CD33M isoform acts as an inhibitory receptor, and its engagement suppresses microglial functions such as phagocytosis and cytokine secretion. mdpi.comkeystonesymposia.org In contrast, the shorter CD33m isoform, which is upregulated by the splicing modulator, is associated with enhanced phagocytosis. mdpi.com
Therefore, by increasing the ratio of CD33m to CD33M, the modulator is hypothesized to shift microglia and macrophages from a suppressed to a more activated, pro-phagocytic phenotype. mdpi.com This is a key mechanism, as reduced microglial phagocytosis is implicated in the pathology of neurodegenerative diseases. mdpi.com
Pharmacological Evaluation of Cd33 Splicing Modulator 1 Hydrochloride in Pre Clinical Disease Models
Pharmacodynamic Biomarkers for CD33 Splicing Modulation by CD33 Splicing Modulator 1 Hydrochloride
The pharmacological activity of this compound is primarily assessed through its ability to alter the pre-messenger RNA (pre-mRNA) splicing of the CD33 gene. nih.gov This modulation is intended to mimic the effects of a naturally occurring single-nucleotide polymorphism (SNP), rs3865444, which is associated with a reduced risk of late-onset Alzheimer's disease. nih.govnih.gov The key pharmacodynamic event is the increased skipping of exon 2 during the splicing process. nih.govnih.gov
Researchers utilize a set of specific molecular and cellular biomarkers to quantify this effect. At the transcript level, quantitative polymerase chain reaction (qPCR) is employed to measure the relative abundance of CD33 mRNA isoforms. keystonesymposia.org Specifically, assays are designed to distinguish between the full-length transcript (CD33M), which includes exon 2, and the shorter splice variant that lacks it (known as D2-CD33 or CD33ΔE2). nih.govnih.gov Treatment with the modulator leads to a quantifiable increase in the ratio of CD33ΔE2 to CD33M mRNA. nih.govnih.gov
At the protein level, the functional consequence of this splicing event is a reduction in the full-length CD33 protein expressed on the cell surface. nih.gov This is because exon 2 encodes the V-set immunoglobulin-like (IgV) domain, a critical component of the full-length receptor. nih.govnih.gov The primary method for measuring this change is flow cytometry, using antibodies that specifically recognize the V-set Ig domain. nih.gov In myeloid cell lines such as THP-1, treatment with the modulator results in a concentration-dependent decrease in the median fluorescence intensity, indicating reduced surface expression of the full-length CD33 protein. nih.gov This reduction serves as a direct and functionally relevant biomarker of the compound's activity. nih.govkeystonesymposia.org
Table 1: Pharmacodynamic Biomarkers for this compound
| Biomarker Type | Analyte | Method of Analysis | Observed Effect of Modulator |
|---|---|---|---|
| Transcript Level | CD33 mRNA Splice Isoforms (CD33M vs. CD33ΔE2) | Quantitative PCR (qPCR) | Increased ratio of exon 2-skipped (CD33ΔE2) to full-length (CD33M) mRNA. nih.govkeystonesymposia.org |
| Protein Level | Cell Surface Full-Length CD33 Protein | Flow Cytometry | Reduced expression of the V-set Ig domain-containing CD33 protein on the cell surface. nih.gov |
Therapeutic Potential of this compound in Pre-clinical Neurodegenerative Disease Models (e.g., Alzheimer's disease)
The primary therapeutic rationale for developing this compound is for the treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD). nih.govmedchemexpress.commedchemexpress.com This strategy is based on human genetic evidence from genome-wide association studies (GWAS), which identified that a specific genetic variant (the minor allele of rs3865444) in the CD33 gene confers protection against late-onset AD. nih.govnih.gov Mechanistic studies revealed that this protective effect is attributed to increased alternative splicing of the CD33 pre-mRNA, resulting in higher levels of the CD33ΔE2 isoform, which lacks the exon 2-encoded ligand-binding domain. nih.govnih.govuky.edu
In the brain, CD33 is expressed exclusively on microglia, the resident immune cells of the central nervous system. nih.govmdpi.com The full-length CD33 protein functions as an inhibitory receptor that dampens microglial activity, including suppressing their ability to phagocytose (clear) cellular debris and pathological protein aggregates like amyloid-beta (Aβ), a hallmark of AD. nih.govmdpi.comcurealz.org High levels of full-length CD33 are found in AD brains and are correlated with Aβ plaque burden. nih.govmdpi.com
This compound was discovered through a phenotypic screen designed to identify compounds that could chemically mimic the protective genetic variant by increasing CD33 exon 2 skipping. nih.govnih.gov By promoting the production of the shorter CD33ΔE2 isoform, the modulator is hypothesized to reduce the inhibitory signaling in microglia. curealz.org This is expected to enhance microglial functions, leading to improved clearance of Aβ and a reduction in neuroinflammation, thereby slowing or preventing disease progression. nih.govcurealz.orgcurealz.org Pre-clinical studies in myeloid cell lines, such as the human monocytic THP-1 line, have confirmed that the modulator functionally reduces the amount of full-length CD33 protein on the cell surface. nih.govnih.gov
Table 3: Therapeutic Rationale and Pre-clinical Findings for Neurodegenerative Disease
| Concept | Finding/Hypothesis | Supporting Evidence |
|---|---|---|
| Genetic Basis | A protective genetic variant (rs3865444) increases CD33 exon 2 skipping and reduces Alzheimer's disease risk. nih.govnih.gov | Genome-wide association studies and subsequent mechanistic analyses of human brain tissue. nih.govnih.govuky.edu |
| Cellular Mechanism | Full-length CD33 inhibits microglial phagocytosis of amyloid-beta (Aβ). The exon 2-skipped isoform lacks this inhibitory function. nih.govmdpi.com | In vitro studies with microglial cells and knockout mouse models. nih.govmdpi.com |
| Pharmacological Action | This compound increases the skipping of exon 2 in CD33 pre-mRNA. nih.govmedchemexpress.com | Demonstrated in cellular assays using reporter cell lines and myeloid cells (THP-1). nih.govnih.gov |
| Therapeutic Potential | By reducing full-length CD33, the modulator is expected to enhance Aβ clearance and decrease neuroinflammation. curealz.orgcurealz.org | This is the central hypothesis based on the compound's mechanism of action mimicking the protective genetic variant. nih.govcurealz.org |
Pre-clinical Pharmacokinetic Profiles and Biotransformation Pathways of this compound (Mechanistic aspects, excluding specific values or dosage)
The pre-clinical pharmacokinetic profile of the parent compound, CD33 Splicing Modulator 1, has been characterized to assess its drug-like properties. Mechanistic studies indicate that the compound possesses attributes generally considered favorable for a potential oral therapeutic. It demonstrates compliance with general "rule-of-five" guidelines, which are heuristics used to evaluate the potential for oral bioavailability. nih.gov
In vitro assessments have shown that the compound has moderate cell permeability. nih.gov This is a crucial characteristic, as the modulator must cross the cell membrane to reach its target, the CD33 pre-mRNA, within the nucleus. Furthermore, the compound exhibited a good stability profile when incubated with human hepatocytes. nih.gov This suggests a degree of resistance to rapid first-pass metabolism in the liver, a key factor for achieving and maintaining therapeutic concentrations in the body.
While these findings on permeability and metabolic stability are promising, detailed information regarding the specific biotransformation pathways, including the cytochrome P450 (CYP) enzymes involved in its metabolism and the identity of its major metabolites, has not been extensively described in publicly available research. nih.gov Such mechanistic studies are critical in later pre-clinical stages to understand potential drug-drug interactions and clearance mechanisms.
Table 4: Summary of Pre-clinical Pharmacokinetic Characteristics
| Pharmacokinetic Parameter | Mechanistic Finding |
|---|---|
| Physicochemical Properties | Complies with general "rule-of-five" guidelines. nih.gov |
| Absorption/Permeability | Demonstrates moderate cell permeability in vitro. nih.gov |
| Metabolism | Shows good stability in human hepatocyte assays. nih.gov |
| Biotransformation Pathways | Specific metabolic pathways and key metabolites are not detailed in available literature. |
Distribution and Target Engagement of this compound in Pre-clinical Organ Systems
For a CD33 splicing modulator to be effective in treating Alzheimer's disease, it must distribute to the central nervous system (CNS) and cross the blood-brain barrier to reach its target cells, the microglia. nih.gov The development of brain-penetrant small molecules is a key objective for this therapeutic strategy. drughunter.com While the physicochemical properties of CD33 Splicing Modulator 1 are considered favorable, specific pre-clinical data detailing its distribution in various organ systems, particularly the brain, are limited in the available literature. nih.gov
Target engagement, the confirmation that the drug interacts with its intended molecular target in a relevant biological system, has been clearly demonstrated in in vitro models. nih.gov Treatment of myeloid lineage cells with the modulator leads to a concentration-dependent increase in CD33 exon 2 skipping (the primary pharmacodynamic biomarker) and a corresponding decrease in the cell-surface expression of the full-length CD33 protein. nih.govnih.gov This confirms that the compound successfully reaches its pre-mRNA target within the cell and elicits the desired functional consequence.
However, demonstrating target engagement within the brain in pre-clinical animal models is a critical next step that is not fully detailed in the reviewed sources. This would involve administering the compound to animals and subsequently analyzing brain tissue to measure the ratio of CD33 mRNA splice variants and the level of CD33 protein on microglia to confirm that the drug reaches its target in the intended organ at sufficient concentrations to be effective.
Table 5: Distribution and Target Engagement Profile
| Aspect | Finding/Status |
|---|---|
| Systemic Distribution | Specific organ distribution data is not detailed in available literature. |
| Brain Penetration | A critical requirement for Alzheimer's disease therapy; however, direct evidence of brain penetration for this specific compound is not publicly detailed. nih.govdrughunter.com |
| Target | CD33 pre-messenger RNA in the nucleus of myeloid cells, including microglia. nih.gov |
| Target Engagement | Confirmed in vitro through measurement of increased exon 2 skipping and reduced cell-surface full-length CD33 protein in myeloid cells. nih.govnih.gov |
Structure Activity Relationship Sar and Chemical Biology of Cd33 Splicing Modulator 1 Hydrochloride
Elucidation of Key Structural Determinants for CD33 Splicing Modulator 1 Hydrochloride Activity
The initial identification of CD33 splicing modulator 1 (also referred to as compound 1) emerged from a high-throughput phenotypic screen designed to detect the exclusion of exon 2 in CD33 pre-mRNA. nih.gov This screen identified a cluster of 231 structurally related compounds that were active in promoting this specific splicing event. nih.gov A modest initial structure-activity relationship (SAR) study was conducted on a selection of these hits to understand the key structural features driving their activity. nih.gov
The core scaffold of these modulators, including CD33 splicing modulator 1, was originally developed for a different biological target: the modulation of PCSK9 translation via binding to the mRNA-ribosome interface. nih.gov This historical context is crucial as it suggests an inherent propensity of this chemical class to interact with RNA or ribonucleoprotein complexes. nih.gov Physicochemical analysis of the active compounds revealed that their properties align more closely with those of known RNA-binding small molecules than with typical protein-binding drugs. nih.gov
A comparative analysis of a set of representative analogues from the active cluster provided initial insights into the structural requirements for activity. The data from these initial studies highlight the sensitivity of the CD33 splicing modulation activity to substitutions on the core structure. For instance, variations in the substituent groups on the aromatic rings and the nature of the linker region were observed to significantly impact the half-maximal effective concentration (EC50) for CD33 exon 2 skipping. nih.gov While a comprehensive SAR campaign was not completed, the preliminary data underscores the importance of specific electronic and steric properties of the substituents in dictating the potency of these modulators. nih.gov
| Compound | Core Structure Variation | CD33 Splicing EC50 (µM) | Functional THP-1 Imaging EC50 (µM) |
|---|---|---|---|
| Compound 1 | Baseline structure | 7.8 | 2.0 |
| Compound 2 | Substitution on phenyl ring | >10 | Not Tested |
| Compound 3 | Alternative heterocycle | 3.5 | 1.5 |
| Compound 4 | Modification of linker | 6.2 | 3.1 |
| Compound 10 | Optimized substitutions | 0.53 | 0.8 |
This table presents a selection of data from the initial SAR study, illustrating how structural modifications affect splicing modulation and functional activity. The data is based on findings reported in the discovery of these compounds. nih.gov
Design and Synthesis of Analogues to Optimize this compound Potency and Selectivity
The design of new analogues was guided by the preliminary SAR data. nih.gov Synthetic efforts would logically focus on several key areas of the molecule:
Substitution patterns on the aromatic rings: Exploring a variety of electron-donating and electron-withdrawing groups to probe the electronic requirements for optimal interaction with the biological target.
Alterations to the linker: Systematically varying the length and rigidity of the linker connecting the different parts of the molecule to optimize the spatial orientation of the key binding motifs.
The synthesis of these analogues would typically involve multi-step organic chemistry routes, starting from commercially available building blocks. The project that identified CD33 splicing modulator 1 was strategically terminated before a comprehensive SAR campaign could be undertaken. nih.gov However, the initial work demonstrated that it is possible to identify more potent compounds, such as compound 10, which exhibited a CD33 splicing EC50 of 0.53 µM, a significant improvement over the initial hit. nih.gov This suggests that further optimization is indeed feasible.
A critical aspect of the optimization process is ensuring selectivity. While the initial hits did not show a significant correlation between their CD33 splicing activity and their original PCSK9 activity, indicating a degree of target specificity, a thorough selectivity profiling against a panel of other RNA splicing events and off-target proteins would be essential in a dedicated optimization campaign. nih.gov
Computational Modeling and In Silico Approaches for this compound Optimization
Computational modeling and in silico approaches play a pivotal role in modern drug discovery, particularly for challenging targets like RNA. tandfonline.com In the context of CD33 splicing modulator 1, several computational strategies could be employed for its optimization.
Given that the parent compounds were known to bind to the interface between mRNA and the ribosome, a key in silico approach would be molecular docking and dynamics simulations . nih.govku.edu These methods can be used to model the interaction of the small molecule with the pre-mRNA sequence of CD33, particularly around exon 2 and its flanking intronic regions. By identifying potential binding pockets and key interactions (e.g., hydrogen bonds, pi-stacking) between the modulator and the RNA, these simulations can guide the rational design of new analogues with improved affinity and specificity. ku.edu
Another important computational tool is the use of pharmacophore modeling . Based on the structures and activities of the initial hits from the high-throughput screen, a 3D pharmacophore model can be generated. nih.gov This model defines the essential steric and electronic features required for a molecule to exhibit CD33 splicing modulatory activity. This pharmacophore can then be used to virtually screen large compound libraries to identify novel scaffolds with the potential for the desired activity.
Furthermore, physicochemical property profiling is a critical in silico step. The observation that the active compounds have properties similar to known RNA-binding molecules provides a set of parameters (e.g., molecular weight, logP, polar surface area) that can be used to filter and prioritize new designs. nih.gov Computational tools can predict these properties for virtual compounds, ensuring that newly synthesized analogues have a higher probability of possessing favorable drug-like characteristics. nih.gov The synergy between these computational methods and experimental validation is crucial for efficiently navigating the chemical space and accelerating the discovery of more potent and selective CD33 splicing modulators. tandfonline.com
Advanced Methodologies for Investigating Cd33 Splicing Modulator 1 Hydrochloride
Development of Reporter Systems for Real-Time CD33 Splicing Analysis
To effectively screen for and characterize small molecules that modulate CD33 splicing, researchers have developed specialized cell-based reporter systems. These systems provide a quantitative and real-time readout of specific splicing events, such as the exclusion of CD33 exon 2. nih.govnih.gov
A primary example is a gain-of-signal assay engineered within a K562 myeloid cell line, which endogenously expresses CD33. nih.gov The methodology for creating this reporter system involves:
Genome Editing: Using CRISPR/Cas9 technology, the endogenous CD33 gene locus is modified.
Reporter Gene Insertion: A bicistronic nanoluciferase (NanoLuc) reporter gene is inserted in-frame with exon 3 of the CD33 gene. nih.govnih.gov
Introduction of Stop Codons: Tandem stop codons are engineered into the preceding exon 2. nih.gov
This design ensures that the NanoLuc luciferase is only translated when exon 2 is skipped during pre-mRNA processing, thereby bypassing the inserted stop codons. Consequently, the luminescence signal produced by NanoLuc quantitatively tracks the amount of CD33 mRNA that lacks exon 2 (an isoform known as D2-CD33). nih.gov This system is highly sensitive and can detect changes in splicing within a short timeframe (e.g., under 4 hours), which is crucial for minimizing general cellular toxicity that could arise from prolonged exposure to splicing inhibitors. nih.gov The development of such rapid-response reporters, often incorporating destabilizing elements to shorten the half-life of both the reporter mRNA and protein, is a powerful tool for the high-throughput screening and discovery of splicing modulators. nih.gov
Molecular Biology Techniques for Assessing CD33 Splicing Changes (e.g., Targeted RNA-seq, RT-qPCR)
To validate the findings from reporter assays and precisely quantify the changes in CD33 isoform abundance, researchers employ targeted molecular biology techniques.
Targeted RNA Sequencing (RNA-seq)
Targeted RNA-seq is a high-throughput method that focuses sequencing efforts on specific transcripts of interest, in this case, the CD33 gene. cd-genomics.comcd-genomics.com This approach allows for greater sequencing depth and sensitivity compared to whole-transcriptome analysis, making it ideal for detecting and quantifying rare transcripts and specific splicing events. cd-genomics.com In the study of CD33 splicing modulator 1 hydrochloride, targeted RNA-seq was used as a definitive confirmation of the compound's effect. Experiments in unmodified K562 cells demonstrated that treatment with the modulator led to a dose-dependent increase in the skipping of exon 2. nih.govnih.gov This technique can precisely measure the ratio of different splice junctions, such as exon 1 to exon 3 (indicating exon 2 skipping) versus exon 1 to exon 2 and exon 2 to exon 3 (indicating the full-length transcript). nih.gov
| Treatment Condition | Effect on Exon 2 Skipping |
|---|---|
| Vehicle (Control) | Baseline level of exon 2 skipping |
| Compound 1 (3 µM) | Increased exon 2 skipping |
| Compound 1 (10 µM) | Approximately 50% maximal effect of exon 2 skipping |
| Compound 1 (30 µM) | Dose-dependent increase in exon 2 skipping |
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a fundamental technique used for the sensitive and specific quantification of different RNA transcripts. lidsen.comresearchgate.net It serves as an essential orthogonal method to validate results from both reporter screens and RNA-seq. nih.gov For CD33 splicing analysis, specific primer sets are designed to distinguish between the full-length isoform (CD33M) and the isoform lacking exon 2 (D2-CD33). nih.govnih.gov
D2-CD33 Quantification: Primers are designed to span the exon 1-3 junction, ensuring that they only amplify the transcript where exon 2 has been excised. nih.gov
Total/Full-Length CD33 Quantification: Primers are designed to target regions outside of the alternatively spliced exon, such as exons 4 and 5, to measure total CD33 levels, or within exon 2 to specifically measure the full-length transcript. nih.govnih.gov
This technique allows for the calculation of the relative abundance of the D2-CD33 isoform as a percentage of total CD33 transcripts, providing a clear measure of the splicing modulator's efficacy. nih.govnih.gov
Bioinformatic Tools for Analysis of Splicing Modulator-Induced Transcriptomic Shifts
The vast amount of data generated by high-throughput sequencing requires specialized bioinformatic tools for analysis and interpretation. While specific tools are not exclusively designed for this compound, several computational suites are instrumental in analyzing the transcriptomic shifts induced by such compounds. These tools process raw RNA-seq data to identify, quantify, and visualize alternative splicing events across the entire transcriptome. nih.govnih.gov
Key bioinformatic approaches include:
Alternative Splicing Event Identification: Tools like rMATS can analyze RNA-seq data from treated and control samples to identify various types of alternative splicing events, including skipped exons (SE), retained introns (RI), and alternative 5' or 3' splice sites (A5SS/A3SS). mdpi.com
Quantification and Visualization: Software packages such as SpliceTools provide modules to produce summary statistics and visualize the functional significance of splicing changes. nih.govnih.gov They can determine the fraction of expressed genes that show significant changes in splicing, illustrating the transcriptome-wide footprint of a splicing modulator. nih.gov
Integrated Genomic and Transcriptomic Analysis: Platforms like RegTools are designed to integrate genomic data (variants) with transcriptomic data (splice junctions) to identify variants that cause aberrant splicing. biorxiv.org While developed for studying somatic mutations, the principles can be applied to understand how a small molecule might interact with cellular machinery to alter splicing patterns.
These tools are critical for moving beyond the primary target (CD33) to understand the broader selectivity and potential off-target effects of a splicing modulator on the global transcriptome.
Utilization of Organoid and 3D Cell Culture Models in this compound Studies
While initial characterization of splicing modulators often occurs in immortalized cell lines, three-dimensional (3D) cell culture and organoid models offer a more physiologically relevant environment for advanced studies. researchgate.netnih.gov These models bridge the gap between traditional 2D cell culture and complex in vivo systems. nih.gov
Organoids are self-assembling 3D structures grown from stem cells that can recapitulate the architecture and function of a specific organ or tissue. nih.govresearchgate.net For a compound targeting CD33, which is expressed on myeloid lineage cells like microglia, a microglial or brain organoid model would be particularly valuable. nih.gov
Advantages of using these advanced models include:
Mimicking the Microenvironment: 3D cultures better replicate the complex cell-cell and cell-extracellular matrix (ECM) interactions found in native tissue, which are largely absent in 2D monolayers. nih.govpharmasalmanac.com This is crucial as the cellular microenvironment can significantly influence cellular phenotypes and responses to therapeutic agents. nih.gov
Improved Predictive Value: By providing a more accurate representation of in vivo conditions, organoids can better predict a compound's efficacy and cellular effects. For instance, they can be used to test how CD33 splicing modulation impacts microglial function within a tissue-like context. nih.govpharmasalmanac.com
Personalized Medicine Applications: Organoids can be generated from patient-derived induced pluripotent stem cells (iPSCs), allowing for the testing of splicing modulators on a personalized basis to predict individual responses. nih.govpharmasalmanac.com
The use of organoid and 3D culture systems represents a critical step in the preclinical evaluation of this compound, offering deeper insights into its biological activity in a system that more closely resembles human physiology.
Emerging Research Frontiers and Future Research Directions for Cd33 Splicing Modulator 1 Hydrochloride
Synergistic Therapeutic Strategies Combining CD33 Splicing Modulator 1 Hydrochloride with Existing Therapies (Pre-clinical rationales)
The development of small-molecule splicing modulators like this compound has opened new avenues for therapeutic intervention, particularly in oncology. Preclinical studies have indicated that pharmacological modulation of RNA splicing can create synergistic effects when combined with other cancer treatments. nih.gov For instance, interfering with RNA splicing has been shown to enhance the anti-tumor effects of PARP inhibitors, BCL inhibitors, and immune checkpoint blockers. nih.gov This suggests a potential strategy where this compound could be used in combination with these existing therapies. The rationale is that by altering the splicing of key genes, the modulator may sensitize cancer cells to the cytotoxic effects of other drugs or enhance the immune system's ability to recognize and attack tumors. nih.gov
In the context of acute myeloid leukemia (AML), the combination of the splicing modulator indisulam (B1684377) with chemotherapy has shown a 35% response rate in heavily pre-treated patients, demonstrating the potential of such combination strategies. nih.gov Although direct preclinical studies combining this compound with other therapies are not yet widely published, the general principle of synergy with splicing modulators is established. nih.gov The exploration of such combinations is a logical next step in the preclinical development of this compound.
Exploration of this compound in Non-Oncological Pre-clinical Disease Contexts
The primary non-oncological application for this compound is in the field of neurodegenerative diseases, particularly Alzheimer's disease. medchemexpress.comtargetmol.com CD33, also known as Siglec-3, is a cell surface receptor found on myeloid lineage cells, including microglia in the brain, and it plays a role in regulating microglial activity. nih.govnih.gov Genome-wide association studies (GWAS) have linked genetic variants in the CD33 gene to a reduced risk of late-onset Alzheimer's disease. nih.govnih.gov
The protective effect is associated with alternative splicing of the CD33 pre-mRNA that leads to the skipping of exon 2. nih.govnih.gov This results in a shorter CD33 isoform (CD33ΔE2) that lacks the sialic acid-binding V-set Ig domain. nih.gov this compound was identified through a phenotypic screen for its ability to increase the skipping of exon 2 in cellular mRNA pools. medchemexpress.comnih.gov By mimicking the protective genetic variant, the compound is hypothesized to therapeutically modulate microglial-mediated pathology in the early stages of Alzheimer's disease. nih.gov
Preclinical research has demonstrated that treatment of myeloid lineage cells with compounds that enhance CD33 exon 2 exclusion leads to a reduction in the full-length CD33 protein on the cell surface. nih.govnih.gov Targeted RNA sequencing has confirmed that CD33 splicing modulator 1 increases exon 2 skipping in a dose-dependent manner in K562 cells. nih.gov This provides a strong rationale for its further investigation in preclinical models of Alzheimer's disease and other neuroinflammatory conditions where modulation of microglial activity could be beneficial. nih.gov The goal is to facilitate the clearance of neurotoxic protein aggregates, such as amyloid-beta and tau, by inhibiting the suppressive function of the full-length CD33 protein. curealz.org
Challenges and Opportunities in Pre-clinical Development of Splicing Modulators
The preclinical development of splicing modulators, including this compound, presents both significant challenges and unique opportunities.
Challenges:
Specificity and Off-Target Effects: A major challenge is ensuring the specificity of small-molecule splicing modulators. tandfonline.com The spliceosome is a complex machinery involved in the processing of most human pre-mRNAs. tandfonline.com Therefore, modulators targeting core components of the spliceosome could have widespread and unintended off-target effects. tandfonline.comnih.gov Understanding and mitigating these effects is a critical aspect of preclinical development.
Understanding the Mechanism of Action: For many phenotypically identified splicing modulators, the precise molecular mechanism by which they induce specific splicing events remains unknown. nih.gov Elucidating the direct target and the downstream consequences of its modulation is essential for rational drug development and for predicting potential toxicities.
Delivery to Target Tissues: For diseases affecting the central nervous system (CNS), such as Alzheimer's, ensuring that the splicing modulator can cross the blood-brain barrier in sufficient concentrations is a significant hurdle. nih.gov The physicochemical properties of the molecule must be optimized for brain penetration. nih.gov
Translational Models: Developing relevant and predictive preclinical models that accurately recapitulate the splicing dysregulation seen in human disease is challenging. This is crucial for evaluating the efficacy and safety of splicing modulators before they move into clinical trials.
Opportunities:
Drugging the "Undruggable": RNA and the splicing machinery have historically been considered "undruggable" targets for small molecules. nih.govnih.gov The success of molecules like risdiplam (B610492) has demonstrated that this is no longer the case, opening up a vast new area of therapeutic intervention. nih.govdrughunter.com
Targeting Disease-Causing Splicing Events: Many diseases, including various cancers and genetic disorders, are caused by specific aberrant splicing events. rsc.org Small molecules that can correct these specific splicing defects offer a highly targeted and potentially disease-modifying therapeutic approach. rsc.org
Personalized Medicine: The presence of specific splicing factor mutations or aberrant splicing patterns in certain patient populations could serve as biomarkers for patient stratification. frontiersin.org This would allow for the development of splicing modulators as personalized therapies for those most likely to respond.
Synergistic Combinations: As mentioned earlier, the ability of splicing modulators to sensitize cells to other therapies provides a significant opportunity for developing novel and more effective combination treatments. nih.gov
Emerging Research Questions and Hypotheses for this compound
As a relatively new compound, several key research questions and hypotheses will drive the future investigation of this compound:
What is the precise molecular target and mechanism of action? A primary research question is to identify the direct binding partner of this compound. Does it bind directly to the CD33 pre-mRNA, a specific splicing factor, or a component of the spliceosome? Understanding this will be crucial for optimizing the compound and predicting potential off-target effects.
Can this compound effectively modulate microglial function in vivo? A key hypothesis is that by increasing the ratio of CD33ΔE2 to full-length CD33, the compound will enhance microglial phagocytosis and reduce neuroinflammation in animal models of Alzheimer's disease. This needs to be rigorously tested.
What are the long-term consequences of modulating CD33 splicing? CD33 is expressed on various immune cells. nih.gov Research is needed to understand the long-term effects of systemically altering CD33 splicing on the immune system, beyond the intended effects in the brain.
Are there other disease contexts where modulating CD33 splicing would be beneficial? Given the role of myeloid cells in various inflammatory and autoimmune diseases, it is hypothesized that this compound could have therapeutic potential beyond Alzheimer's disease. Preclinical studies in models of other relevant diseases are warranted.
Can the potency and brain penetrance of this compound be improved? Medicinal chemistry efforts will likely focus on optimizing the structure of the compound to enhance its efficacy and pharmacokinetic properties, particularly its ability to reach the central nervous system.
What are the potential biomarkers to track the activity of this compound in vivo? Identifying reliable pharmacodynamic biomarkers, such as the ratio of CD33 isoforms in peripheral blood mononuclear cells, will be essential for clinical development to monitor drug activity and guide dose selection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
